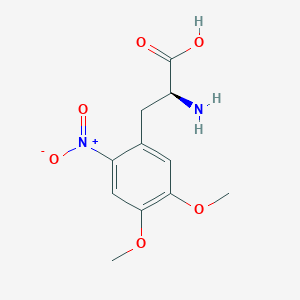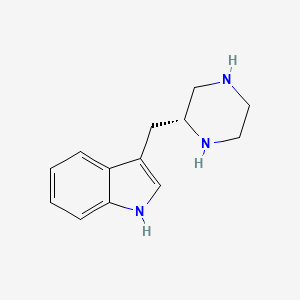
(R)-3-(Piperazin-2-ylmethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(2R)-piperazin-2-yl]methyl}-1H-indole is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of a piperazine moiety to the indole structure enhances its biological activity and potential therapeutic applications .
Métodos De Preparación
The synthesis of 3-{[(2R)-piperazin-2-yl]methyl}-1H-indole can be achieved through several synthetic routes. One common method involves the Mannich reaction, where an indole derivative reacts with formaldehyde and a secondary amine, such as piperazine, to form the desired product . The reaction conditions typically involve the use of an acid catalyst and a solvent like methanol or ethanol.
In industrial production, the synthesis may involve more scalable methods, such as palladium-catalyzed cross-coupling reactions or other catalytic processes that allow for the efficient formation of the indole-piperazine linkage . These methods are designed to be cost-effective and suitable for large-scale production.
Análisis De Reacciones Químicas
3-{[(2R)-piperazin-2-yl]methyl}-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-{[(2R)-piperazin-2-yl]methyl}-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell growth or viral replication . The piperazine moiety enhances the compound’s ability to cross cell membranes and reach its targets effectively.
Comparación Con Compuestos Similares
Similar compounds to 3-{[(2R)-piperazin-2-yl]methyl}-1H-indole include other indole derivatives with different substituents on the indole ring or the piperazine moiety. Examples include:
3-{[(2R)-piperazin-2-yl]methyl}-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of an indole ring.
3-{[(2R)-piperazin-2-yl]methyl}-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole ring.
The uniqueness of 3-{[(2R)-piperazin-2-yl]methyl}-1H-indole lies in its specific combination of the indole and piperazine moieties, which confer distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C13H17N3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
3-[[(2R)-piperazin-2-yl]methyl]-1H-indole |
InChI |
InChI=1S/C13H17N3/c1-2-4-13-12(3-1)10(8-16-13)7-11-9-14-5-6-15-11/h1-4,8,11,14-16H,5-7,9H2/t11-/m1/s1 |
Clave InChI |
ODKQLQNWOTWGKY-LLVKDONJSA-N |
SMILES isomérico |
C1CN[C@@H](CN1)CC2=CNC3=CC=CC=C32 |
SMILES canónico |
C1CNC(CN1)CC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



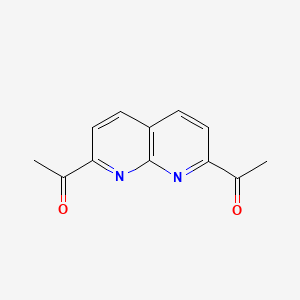
![4-(1-{2-[1-(4-Hydroxyphenyl)propylidene]hydrazin-1-ylidene}propyl)phenol](/img/structure/B11724702.png)
![3-Methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B11724706.png)
![2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoic Acid](/img/structure/B11724712.png)
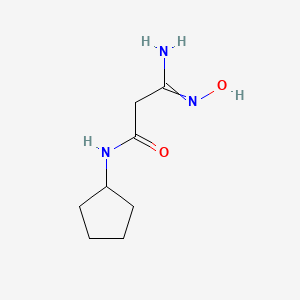
![3-(N-Hydroxyimino)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-1-phenylpropan-1-one](/img/structure/B11724727.png)
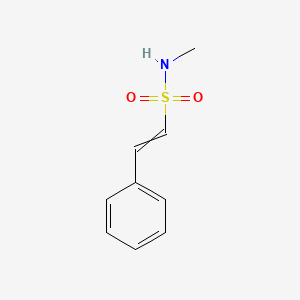
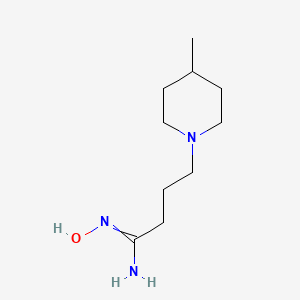

![(1S,3S,4S,7S,8S,9S)-4-ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol](/img/structure/B11724740.png)
![(1E)-1-[(2-fluorophenyl)methylidene]-2-methylhydrazine](/img/structure/B11724754.png)

